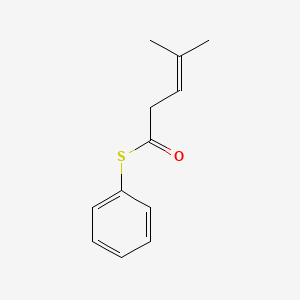
Phenylthio 4-methylpent-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-phenyl 4-methylpent-3-enethioate is an organic compound that belongs to the class of aromatic thiols It is characterized by the presence of a phenyl group attached to a 4-methylpent-3-enethioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-phenyl 4-methylpent-3-enethioate typically involves the reaction of thiophenol with 4-methylpent-3-enoyl chloride. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of S-phenyl 4-methylpent-3-enethioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
S-phenyl 4-methylpent-3-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
S-phenyl 4-methylpent-3-enethioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of S-phenyl 4-methylpent-3-enethioate involves its interaction with specific molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and antioxidant activities. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-phenyl 2-methylprop-2-enethioate: Another aromatic thiol with similar chemical properties.
S,S′-thiodi-4,1-phenylenebis(thiomethacrylate): A compound with two thiol groups and similar reactivity.
Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide: A more complex thiol derivative with additional functional groups.
Uniqueness
S-phenyl 4-methylpent-3-enethioate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
102496-83-3 |
|---|---|
Molekularformel |
C12H14OS |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
S-phenyl 4-methylpent-3-enethioate |
InChI |
InChI=1S/C12H14OS/c1-10(2)8-9-12(13)14-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
BUTWIHUHJUAXAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(=O)SC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)
![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)
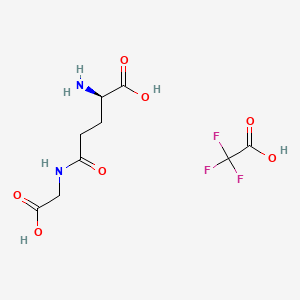
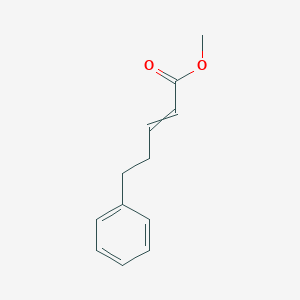
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
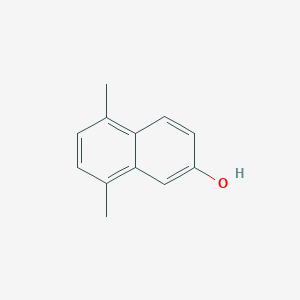
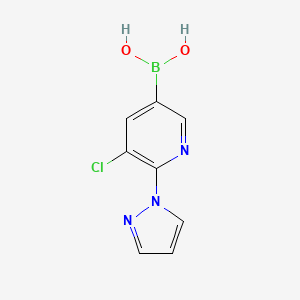

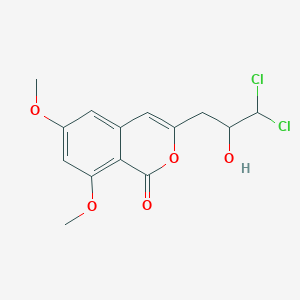
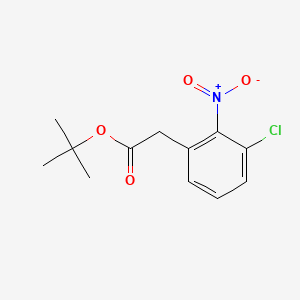
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
